molecular formula C7H3Cl3O B1206418 2,6-Dichlorobenzoyl chloride CAS No. 4659-45-4

2,6-Dichlorobenzoyl chloride

Cat. No.: B1206418
CAS No.: 4659-45-4
M. Wt: 209.5 g/mol
InChI Key: JBLIDPPHFGWTKU-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of benzoyl chloride using chlorine gas. The reaction is conducted in a chlorination reactor, where benzoyl chloride is continuously fed, and chlorine gas is bubbled through the liquid phase. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,6-Dichlorobenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Notable applications include:

  • Synthesis of 1-acyliridoles : This compound is utilized in the preparation of 1-acyliridoles, which are valuable in medicinal chemistry and material science .
  • Enantiocontrolled Total Synthesis : It plays a role in the enantiocontrolled total synthesis of natural products like (-)-aspicilin, demonstrating its utility in asymmetric synthesis .

Pharmaceutical Development

The compound is used in substrate activity screening methods for the rapid development of novel substrates. This process aids in the conversion of substrates into non-peptidic inhibitors of cysteine and serine proteases, which are crucial targets in drug discovery for various diseases .

Agrochemicals

In agrochemical applications, this compound is involved in the synthesis of herbicides and pesticides. Its ability to act as a chlorinating agent makes it valuable for creating chlorinated derivatives that exhibit enhanced biological activity against pests and weeds .

Dyes and Pigments

The compound also finds application in the production of dyes and pigments. Its chlorinated structure contributes to the development of colorants that are stable and effective for various industrial applications .

Case Study 1: Development of Non-Peptidic Inhibitors

A study demonstrated the use of this compound in developing non-peptidic inhibitors targeting cysteine proteases. The substrate activity screening method led to the identification of several promising candidates that showed significant inhibitory activity against these enzymes, which are implicated in numerous diseases including cancer and inflammatory disorders .

Case Study 2: Synthesis of (-)-Aspicilin

In another notable application, researchers utilized this compound for the enantiocontrolled total synthesis of (-)-aspicilin. The synthetic route involved strategic use of this compound to introduce necessary functional groups while maintaining stereochemical integrity, highlighting its importance in synthetic organic chemistry .

Data Table: Comparative Applications

Application AreaSpecific UseOutcome/Benefit
Organic SynthesisSynthesis of 1-acyliridolesValuable intermediates for pharmaceuticals
PharmaceuticalsNon-peptidic inhibitorsTargeting cysteine/serine proteases
AgrochemicalsHerbicides and pesticidesEnhanced biological activity
Dyes and PigmentsProduction of stable colorantsEffective for industrial applications

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, it may acylate amines to form amides, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilicity, making it a more reactive acylating agent .

Biological Activity

Overview

2,6-Dichlorobenzoyl chloride (C7H3Cl3O), a derivative of benzoyl chloride, is an organic compound characterized by the substitution of two chlorine atoms at the 2 and 6 positions of the benzene ring. It serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activities, mechanisms of action, and relevant research findings.

This compound exhibits various biochemical interactions that contribute to its biological activity:

  • Esterification Reactions : The compound is known for its role in esterification processes, particularly with amino acids and alcohols. This reaction facilitates the formation of esters, which are crucial for synthesizing various biologically active compounds.
  • Enzyme Inhibition : It can covalently modify enzymes such as serine proteases by acylating the serine residue in their active sites. This modification inhibits substrate binding and enzymatic activity, impacting cellular metabolism and signaling pathways .
  • Apoptosis Induction : In certain cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function. This effect is mediated through its interaction with key signaling proteins.

The compound's reactivity allows it to modify biomolecules significantly:

  • Interaction with Proteins : It reacts with nucleophilic sites on proteins, particularly lysine residues, leading to stable amide bond formation. This modification can alter protein function and cellular processes.
  • Metabolic Conversion : Upon hydrolysis, it converts to 2,6-dichlorobenzoic acid, which can undergo further metabolic transformations such as glucuronidation. These pathways enhance solubility and facilitate excretion while influencing metabolic flux .

Toxicological Studies

Research on the toxicological effects of this compound reveals significant insights:

  • Dosage Effects : In animal models, low doses exhibit minimal toxicity while higher doses lead to severe effects such as liver toxicity characterized by elevated liver enzymes and histopathological changes. Chronic exposure studies indicate potential cumulative effects on cellular functions .
  • Histopathological Findings : Chronic studies have documented tissue changes associated with exposure to this compound. For instance, histopathological evaluations in rodent models have shown alterations in organ weights and signs of toxicity at varying dosage levels .

Case Studies

Several studies highlight the biological activity and applications of this compound:

  • Antimicrobial Activity Evaluation : A study synthesized 2,6-dichloro-benzamides from this compound to evaluate their antimicrobial properties. The results indicated promising activity against various microbial strains, suggesting potential applications in disinfectants and antimicrobial agents .
  • Synthetic Applications in Pharmaceuticals : The compound is utilized in the synthesis of complex molecules such as bile acid-based polymers and macrolactones. Its effectiveness as a reagent in organic synthesis underscores its significance in drug development .

Comparative Data

The following table summarizes key biochemical properties and activities associated with this compound:

PropertyValue/Description
Molecular FormulaC7H3Cl3O
Log P (octanol-water partition)3.09 (indicating moderate lipophilicity)
BBB PermeabilityYes
CYP Enzyme InhibitionCYP1A2 inhibitor; no inhibition on CYP2C19/2C9/2D6/3A4
Skin PermeationLog Kp = -5.3 cm/s
Biological ActivityAntimicrobial properties; enzyme inhibition

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,6-dichlorobenzoyl chloride, and how do reaction conditions affect yield?

this compound is typically synthesized via two primary routes:

  • Carboxylic acid chlorination : Reacting 2,6-dichlorobenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert atmosphere (N₂), catalyzed by dimethylformamide (DMF). This method yields ~70% under optimized conditions (0–20°C, 2 hours) .
  • Aminolysis reactions : Reacting the chloride with amines (e.g., ethylene diamine or isopropyl amine) in ethanolic NaOH to synthesize derivatives like JV1/JV2. This method emphasizes steric hindrance mitigation due to the 2,6-dichloro substitution .

Key considerations : Moisture sensitivity requires anhydrous conditions, and yields depend on stoichiometric ratios of chlorinating agents (e.g., oxalyl chloride) .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Distillation under reduced pressure (15 mmHg, boiling point 130–132°C) or recrystallization from non-polar solvents like hexane .
  • Characterization :
    • Spectroscopy : IR (C=O stretch at ~1770 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.3–7.5 ppm, carbonyl carbon at δ 168 ppm) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Safety note : Use inert gas chromatography systems to avoid hydrolysis during analysis .

Q. What safety protocols are critical when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats. Respirators are required if vapor concentrations exceed thresholds .
  • Spill management : Neutralize spills with dry soda ash or calcium carbonate, avoiding water to prevent exothermic hydrolysis .
  • Storage : Moisture-sensitive; store under N₂ at room temperature in corrosion-resistant containers (UN3265, Packing Group II) .

Advanced Research Questions

Q. How can steric hindrance from 2,6-dichloro substitution impact reaction design?

The 2,6-dichloro groups create significant steric bulk, which:

  • Slows nucleophilic attacks on the carbonyl carbon, requiring elevated temperatures or catalysts (e.g., DMF in acylations) .
  • Limits substrate compatibility in Friedel-Crafts reactions; alternative electrophiles (e.g., trifluoromethanesulfonic anhydride) may be needed to activate aromatic rings .

Case study : In synthesizing 1-acylimidazoles, microwave-assisted heating (80°C, 30 min) improved yields by 15% compared to traditional reflux .

Q. How can reaction conditions be optimized for synthesizing Fmoc-amino acid esters?

  • Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis.
  • Coupling agents : Add this compound dropwise to Fmoc-amino acids in the presence of 4-alkoxybenzyl alcohol polystyrene resin. Optimal molar ratio (1:1.2) ensures >90% esterification .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .

Q. How should researchers address contradictions in reported biological activities of 2,6-dichlorobenzamide derivatives?

Discrepancies in antimicrobial studies (e.g., JV1/JV2 derivatives) may arise from:

  • Assay variability : Differences in microbial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .
  • Structural modifications : Minor changes in amine substituents (e.g., ethylene diamine vs. isopropyl amine) alter lipophilicity and membrane penetration .

Recommendation : Use standardized CLSI/MIC protocols and include positive controls (e.g., ciprofloxacin) for reproducibility .

Q. What analytical strategies validate the stability of this compound under varying storage conditions?

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor hydrolysis via FTIR (loss of C=O peak) and titrate free Cl⁻ ions .

  • Stability data :

    ConditionPurity Retention (30 days)
    25°C, dry N₂99.2%
    25°C, ambient humidity85.4%

Q. How can computational modeling predict reactivity in novel this compound derivatives?

  • DFT calculations : Use Gaussian09 to model electron density maps. The 2,6-dichloro groups reduce electrophilicity at the carbonyl carbon (partial charge = +0.32 vs. +0.45 in benzoyl chloride) .
  • MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF stabilizes transition states in aminolysis) .

Properties

IUPAC Name

2,6-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIDPPHFGWTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032891
Record name 2,6-Dichlorobenzoyl chloride
Source EPA DSSTox
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4659-45-4
Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-dichlorobenzoyl chloride
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Record name 2,6-DICHLOROBENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
2,6-Dichlorobenzoyl chloride

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